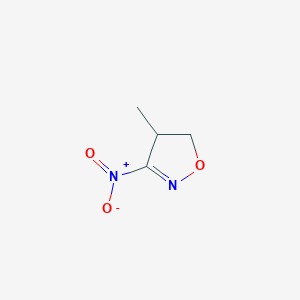

4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-3-2-9-5-4(3)6(7)8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGLFPAIPZCULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CON=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 4 Methyl 3 Nitro 4,5 Dihydro 1,2 Oxazole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in understanding the molecular properties and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in computational chemistry for predicting molecular structures, energies, and various electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often employed to study isoxazole (B147169) derivatives to understand their structural and electronic parameters. nih.gov For a compound like 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be utilized to determine its optimized geometry, bond lengths, and bond angles. researchgate.netasianpubs.org

These studies can also elucidate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. nih.gov Such analyses help in identifying the reactive sites within the molecule. For instance, in related nitro-containing heterocyclic compounds, the nitro group and the heteroatoms of the ring are often key regions of electrophilic and nucleophilic character, respectively. nih.gov Although no specific DFT studies were found for this compound, the general approach in the literature for similar compounds provides a framework for how its electronic properties would be investigated. acs.org

Hartree-Fock (HF) Level Calculations for Molecular Geometry Optimization

Hartree-Fock (HF) is another foundational ab initio method in computational chemistry. While often less accurate than DFT for systems with significant electron correlation, HF calculations are a crucial starting point for more complex computational studies and can provide valuable insights into molecular geometry. For a molecule such as this compound, HF calculations would be used to obtain an initial optimized three-dimensional structure. This geometry is a critical input for more accurate single-point energy calculations or further geometry refinement using higher levels of theory or larger basis sets. While no specific HF studies for the target molecule were identified, this methodology is a standard procedure in the computational analysis of organic molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of the HOMO are indicative of the molecule's ability to act as a nucleophile, while the LUMO's energy and localization relate to its electrophilic character. youtube.comucsb.edu

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. While specific FMO data for this compound is not available, studies on related isoxazole and nitro compounds demonstrate that such analysis is crucial for understanding their chemical behavior and predicting the outcomes of reactions like cycloadditions. researchgate.netacs.org

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energetic and structural changes that occur during a transformation.

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms involves mapping out the entire reaction pathway, from reactants to products, including any intermediates and transition states. For a compound like this compound, this could involve investigating its synthesis, for example, through a 1,3-dipolar cycloaddition reaction, or its subsequent chemical transformations. mdpi.com Computational methods can be used to locate the geometry of transition states, which are the highest energy points along a reaction coordinate. The structural features of the transition state provide critical insights into the factors that control the reaction's rate and selectivity. Although no specific reaction mechanism studies for this compound were found, research on the reactions of related dihydrooxazoles and nitro compounds often employs these computational techniques to understand their reactivity. nih.gov

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the regioselectivity and stereoselectivity in the synthesis of heterocyclic compounds like this compound. While direct computational studies on the synthesis of this specific molecule are not extensively documented, insights can be drawn from theoretical investigations of analogous 1,3-dipolar cycloaddition reactions, which are common routes to forming the dihydro-1,2-oxazole ring.

The formation of the 4,5-dihydro-1,2-oxazole ring typically involves the reaction of a nitrile oxide with an alkene. In the case of this compound, this would likely involve the cycloaddition of a nitro-substituted nitrile oxide with propene. Computational models can predict the most likely regioisomer by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. The regioselectivity is generally governed by the orbital energies and coefficients, with the preferred pathway involving the smallest HOMO-LUMO energy gap between the dipole and the dipolarophile.

For instance, in related systems, DFT calculations on the free energy profiles of azide-alkyne cycloaddition reactions have been instrumental in understanding regioselectivity. nih.gov These studies highlight the importance of both thermodynamic and kinetic factors in determining the final product distribution. nih.gov

Stereoselectivity in such cycloaddition reactions can also be elucidated through computational modeling. By calculating the transition state energies for different stereochemical pathways (e.g., endo vs. exo), the most favorable approach of the reactants can be determined. For the formation of this compound, computational analysis would likely focus on the diastereoselectivity arising from the approach of the nitrile oxide to the prochiral faces of propene.

A hypothetical computational study might involve the parameters outlined in the following table, based on common practices in the field for similar heterocyclic syntheses.

| Computational Parameter | Typical Methodology | Predicted Outcome for this compound Synthesis |

| Regioselectivity | Frontier Molecular Orbital (FMO) Analysis | The reaction would likely favor the formation of the 4-methyl isomer over the 5-methyl isomer due to the electronic influence of the nitro group on the nitrile oxide. |

| Stereoselectivity | Transition State Energy Calculations | The stereochemical outcome would be dependent on the specific reaction conditions and catalysts used, with computational models predicting the lowest energy pathway. |

| Solvent Effects | Polarizable Continuum Model (PCM) | The polarity of the solvent could influence both the rate and the selectivity of the cycloaddition, a factor that can be modeled computationally. |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including NMR and IR spectra. For this compound, DFT calculations can provide theoretical spectra that aid in the structural confirmation and analysis of the compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations, when correlated with experimental data, can help in the definitive assignment of resonances. scilit.com For this compound, computational predictions would be particularly useful in distinguishing between the diastereotopic protons of the CH2 group in the dihydro-oxazole ring and in assigning the chemical shifts of the carbon atoms, which are influenced by the electron-withdrawing nitro group. Studies on similar 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles have shown good agreement between experimental and computational 1H NMR chemical shifts. bohrium.com

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the asymmetric and symmetric stretching vibrations of the nitro group, the C=N stretching of the oxazole (B20620) ring, and the various C-H stretching and bending modes. A comparison of the computed and experimental spectra can confirm the presence of key functional groups and provide insights into the molecular structure. For example, in studies of 2-nitroimidazole-based radiopharmaceuticals, the 2-nitroimidazole (B3424786) moiety was found to largely determine the spectroscopic properties of its derivatives. nih.gov

Below is a table of predicted spectroscopic data for this compound, based on computational studies of analogous compounds.

| Spectroscopic Technique | Predicted Key Signals | Reference from Analogous Systems |

| 1H NMR | - Doublet for the methyl group protons- Complex multiplet for the methine proton- Diastereotopic signals for the methylene (B1212753) protons | bohrium.com |

| 13C NMR | - Signal for the methyl carbon- Signals for the methine and methylene carbons of the ring- Signal for the quaternary carbon bearing the nitro group | mdpi.com |

| IR Spectroscopy | - Asymmetric NO2 stretch (~1550 cm-1)- Symmetric NO2 stretch (~1350 cm-1)- C=N stretch (~1600 cm-1) | nih.gov |

Conformational Analysis and Molecular Stability Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and potential biological activity. Computational methods, including molecular mechanics and quantum mechanical calculations, are employed to explore the conformational landscape and determine the relative stabilities of different conformers.

The 4,5-dihydro-1,2-oxazole ring is not planar and can adopt various puckered conformations. For this compound, the presence of a methyl group at the 4-position introduces a chiral center and further influences the preferred conformation of the ring. Conformational analysis would typically involve a systematic search of the potential energy surface to identify low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Molecular stability can be assessed through the calculation of thermodynamic parameters such as the heat of formation and Gibbs free energy. The electronic stability of the molecule is often analyzed through the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally indicates higher kinetic stability. In the context of nitrogen-containing heterocycles, the presence of adjacent nitrogen atoms can decrease the firmness of the molecular architecture, although this is not the case for the 1,2-oxazole ring. nih.gov

A representative table summarizing the expected findings from a conformational analysis of this compound is presented below.

| Conformational Parameter | Computational Approach | Expected Findings |

| Ring Pucker | Potential Energy Surface (PES) Scan | The dihydro-oxazole ring is expected to adopt an envelope or twist conformation. |

| Substituent Orientation | Dihedral Angle Scan | The methyl group will likely prefer an equatorial or pseudo-equatorial position to minimize steric strain. |

| Relative Stabilities | Calculation of Gibbs Free Energies | The most stable conformer will be identified based on the lowest calculated free energy. |

| Molecular Stability | HOMO-LUMO Energy Gap Calculation | The presence of the nitro group is expected to lower the LUMO energy, potentially affecting the molecule's reactivity. |

Quantitative Structure-Reactivity Relationships (QSAR) from Computational Models

For a compound like this compound, a QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). These descriptors would then be used to build a mathematical model that relates them to a specific activity, such as pesticidal or herbicidal efficacy, given that many nitroaromatic and heterocyclic compounds exhibit such properties. researchgate.netepa.gov

QSAR studies on nitroaromatic compounds have identified several descriptors that are often correlated with toxicity, including polar surface area, heat of formation, and hydrophobicity. nih.gov An ensemble learning QSAR approach has been successfully applied to predict the toxicity of a large dataset of nitroaromatic compounds. mdpi.comresearchgate.net

The following table outlines the types of descriptors that would be relevant for a QSAR model of this compound and their potential implications.

| Descriptor Class | Specific Descriptors | Potential Correlation with Activity/Reactivity |

| Electronic | - Dipole Moment- HOMO/LUMO Energies- Partial Atomic Charges | Influence interactions with biological targets and susceptibility to chemical reactions. |

| Steric | - Molecular Volume- Surface Area- Ovality | Affect the binding affinity to receptor sites. |

| Hydrophobic | - LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross biological membranes. |

| Topological | - Connectivity Indices- Shape Indices | Describe the overall shape and branching of the molecule. |

Research Applications and Emerging Directions for Substituted Dihydro 1,2 Oxazole Compounds

Strategic Use as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Substituted dihydro-1,2-oxazoles are highly valued as intermediates in the synthesis of complex organic molecules. Their utility stems from the inherent reactivity of the heterocyclic ring, which can be manipulated through various chemical transformations. The N-O bond is susceptible to reductive cleavage, providing access to acyclic structures like β-hydroxy ketones or γ-amino alcohols, which are themselves crucial building blocks for natural products and pharmaceuticals. researchgate.net

The dihydro-1,2-oxazole moiety can be considered a masked form of other functional groups, allowing for the strategic protection and later unveiling of reactive sites. This approach is fundamental in multi-step syntheses where chemoselectivity is paramount. For instance, the conversion of isoxazoles to oxazoles via photochemical transposition reactions highlights the role of these heterocycles as precursors to other important chemical scaffolds. organic-chemistry.org The synthesis of these compounds often involves 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered rings with high regioselectivity and stereoselectivity. nih.gov

Various synthetic methods have been developed to access substituted dihydro-1,2-oxazoles, demonstrating their importance as synthetic targets. These methods include palladium-catalyzed one-pot reactions and multi-component reactions, which offer efficient routes to a diverse range of derivatives. researchgate.netnih.gov The ability to introduce a variety of substituents onto the dihydro-1,2-oxazole core allows chemists to fine-tune the electronic and steric properties of the molecule, making it a versatile platform for constructing complex molecular architectures. researchgate.net

Table 1: Synthetic Methodologies for Dihydro-1,2-oxazole Derivatives

| Methodology | Key Features | Reference |

|---|---|---|

| 1,3-Dipolar Cycloaddition | High regioselectivity and stereoselectivity in ring formation. | nih.gov |

| Palladium-Catalyzed Cyclization | Efficient one-pot synthesis from readily available starting materials. | researchgate.net |

| Multi-Component Reactions (MCRs) | Rapid assembly of complex structures from simple precursors in a single step. | nih.gov |

| Reductive Ring Cleavage | Access to acyclic building blocks like γ-amino alcohols. | researchgate.net |

Development of Novel Chemical Probes for Investigation of Biochemical Pathways

The unique structural and electronic features of substituted dihydro-1,2-oxazoles make them attractive candidates for the development of chemical probes. These probes are essential tools for studying biological systems, allowing for the visualization and interrogation of biochemical pathways. For example, dihydroisoxazole (B8533529) derivatives have been successfully developed as selective inhibitors and fluorescent probes for human transglutaminase 2 (TG2), an enzyme implicated in various diseases. nih.gov A fluorescently labeled dihydroisoxazole inhibitor enabled the microscopic visualization of TG2 endocytosis, demonstrating the power of these compounds in cellular imaging. nih.gov

The design of a chemical probe typically involves three key components: a recognition element (the "warhead"), a signaling unit (the "tag," often a fluorophore), and a linker. nih.gov The dihydro-1,2-oxazole ring can function as a stable core structure or be part of the reactive "warhead" designed to interact specifically with a biological target. The ability to functionalize the dihydro-1,2-oxazole scaffold allows for the attachment of fluorescent tags or other reporter groups. For instance, strategies have been developed to create fluorescent probes that can be attached to target substrates via click chemistry or other ligation methods. nih.gov

The reactivity of the dihydro-1,2-oxazole ring can be tuned to create covalent probes that form irreversible bonds with their target proteins, which is useful for identifying and characterizing enzyme active sites. The development of 3-halo-4,5-dihydroisoxazoles as irreversible inhibitors highlights this approach, where the heterocycle acts as an attractive "warhead" for targeting nucleophilic active sites. nih.gov

Exploration in Material Science for the Design of Functional Molecules

The field of material science has found significant utility for oxazole (B20620) and its derivatives due to their inherent optical and electronic properties. ontosight.ai These heterocyclic compounds are being explored as components in the design of functional molecules for various applications, including polymers, catalysts, and photographic dyes. e-bookshelf.dethepharmajournal.com The rigid, planar structure of the aromatic oxazole ring, often derived from dihydro-1,2-oxazole precursors, can be incorporated into larger conjugated systems to create materials with tailored electronic behaviors.

The photophysical properties of molecules containing the oxazole or isoxazole (B147169) core are of particular interest. For example, biaryl-substituted isoxazoles have been shown to possess remarkable photophysical properties, including high fluorescence quantum yields and large Stokes shifts, which are desirable for applications in optical materials and sensors. researchgate.net The ability to modify the substituents on the heterocyclic ring allows for the fine-tuning of these properties, enabling the rational design of molecules with specific absorption and emission characteristics.

Furthermore, oxazole-containing compounds have applications in the development of chiral ligands for asymmetric catalysis. researchgate.net The nitrogen atom in the ring provides a coordination site for metal ions, and by attaching chiral substituents, highly effective catalysts for stereoselective reactions can be created. The versatility of synthetic methods for preparing substituted dihydro-1,2-oxazoles provides a platform for generating a wide array of ligands for use in catalysis and advanced materials. researchgate.net

Future Research Avenues for Nitrated Dihydro-1,2-oxazole Derivatives

While the broader class of dihydro-1,2-oxazoles has seen considerable research, the specific subset of nitrated derivatives, such as 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole, presents several promising avenues for future investigation. The presence of the nitro group, a strong electron-withdrawing moiety, is known to significantly influence the chemical reactivity and potential biological activity of a molecule. ontosight.aiontosight.ai

Future research could focus on several key areas:

Expanded Synthetic Methodologies: Developing novel and more efficient synthetic routes to access a wider variety of nitrated dihydro-1,2-oxazole derivatives with diverse substitution patterns. This would enable a more systematic exploration of their structure-activity relationships.

Medicinal Chemistry Exploration: Given that many nitro-containing heterocyclic compounds exhibit biological activity, a thorough investigation into the potential antimicrobial, anticancer, or enzyme inhibitory properties of nitrated dihydro-1,2-oxazoles is warranted. ontosight.ainih.gov For example, nitroimidazoles are a well-established class of therapeutic agents. nih.gov

Advanced Material Applications: Exploring the impact of the nitro group on the electronic and photophysical properties of materials incorporating the dihydro-1,2-oxazole scaffold. This could lead to the development of new materials for electronics, nonlinear optics, or energetic applications.

Mechanistic Studies: Detailed mechanistic studies on the reactions of nitrated dihydro-1,2-oxazoles could uncover new synthetic transformations and provide deeper insights into their chemical behavior, particularly the reactivity of the C=N-O linkage as influenced by the nitro group.

Design Principles for Modulating Chemical Reactivity and Selectivity in Advanced Organic Synthesis

The ability to control the reactivity and selectivity of dihydro-1,2-oxazole derivatives is crucial for their application in advanced organic synthesis. Several key design principles can be employed to modulate their chemical behavior.

Q & A

Q. What are the optimized synthetic routes for 4-methyl-3-nitro-4,5-dihydro-1,2-oxazole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of nitro-substituted precursors under controlled conditions. For example:

- Reflux in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts (e.g., glacial acetic acid) promotes cyclization .

- Reaction time optimization (e.g., 4–18 hours) is critical to avoid over-oxidation of the nitro group. Post-reaction steps include distillation under reduced pressure , ice-water quenching, and recrystallization (e.g., water-ethanol mixtures) to isolate the product .

- Yield variations (e.g., 65% in similar oxazole syntheses) may arise from impurities in starting materials or incomplete cyclization; TLC monitoring is recommended .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- NMR spectroscopy : and NMR identify substituent environments (e.g., methyl groups at δ ~2.1–2.5 ppm, nitro groups via deshielding effects) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peaks matching ) .

- X-ray crystallography : Resolves stereochemistry of the 4,5-dihydro ring, critical for reactivity studies .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent nitro group photodegradation .

- Solvent compatibility : Stable in ethanol and DMSO but reacts violently with strong bases (e.g., NaOH) due to oxazole ring strain .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic additions or cycloadditions?

Methodological Answer:

- Nitro as an electron-withdrawing group activates the oxazole ring for nucleophilic attacks (e.g., quinone methide additions) .

- Mechanistic studies : Use DFT calculations to map transition states for nitro-assisted ring-opening reactions. Monitor regioselectivity via NMR kinetics (e.g., tracking proton shifts during Diels-Alder reactions) .

- Contradictions : Conflicting reports on nitro’s role in [3+2] cycloadditions may stem from solvent polarity effects; replicate experiments in acetonitrile vs. toluene to resolve .

Q. What strategies mitigate side reactions during functionalization of the oxazole ring?

Methodological Answer:

- Protecting groups : Temporarily block the nitro group with Boc or Fmoc to prevent undesired reductions during alkylation .

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) minimize ring degradation in SNAr reactions .

- Catalyst screening : Palladium/copper systems improve cross-coupling efficiency with aryl halides while preserving the oxazole core .

Q. How can computational modeling predict biological activity or binding modes of derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with MD simulations to assess binding stability .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from MTT assays (e.g., IC against cancer cell lines) .

- Contradictions : Discrepancies between predicted and observed activities may arise from solvation effects; refine models with explicit solvent MD .

Q. What analytical techniques resolve contradictions in spectral data for derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded spectra (e.g., distinguishing methyl and nitro-proton environments) .

- IR spectroscopy : Monitor nitro group stretching vibrations (~1520 cm) to confirm substitution patterns .

- X-ray vs. computational comparisons : Validate crystal structures with Gaussian-optimized geometries to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.